4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one
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Overview
Description
4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmaceutical properties.
Scientific Research Applications
4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other coumarin derivatives.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use as an anticoagulant and in the treatment of various diseases.
Industry: Employed in the production of perfumes, fabric conditioners, and other consumer products.
Mechanism of Action
The mechanism of action of coumarin derivatives can vary greatly depending on their specific structure and the biological system they interact with. For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Green chemistry principles, such as the use of green solvents and catalysts, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 4-methyl-7-[(3-methylphenyl)methoxy]-2H-chromen-2-one.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Another coumarin derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a coumarin core with a 3-methylphenyl group makes it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-4-3-5-14(8-12)11-20-15-6-7-16-13(2)9-18(19)21-17(16)10-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMICLSUPDORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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